N-[2-(methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylth io))acetamide
Description
N-[2-(Methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a pyrazin-2-yl group at position 5, a prop-2-enyl (allyl) group at position 4, and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-(methylethyl)phenyl (isopropylphenyl) group .
The compound’s structure integrates pharmacophoric elements common in bioactive molecules:
- 1,2,4-Triazole: Known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
- Pyrazinyl group: Enhances electronic interactions due to its electron-deficient aromatic system.
- Acetamide linkage: Facilitates hydrogen bonding and solubility .
Synthetic routes for analogous compounds involve 1,3-dipolar cycloaddition (for triazole formation) or alkylation of thiol intermediates .
Properties
Molecular Formula |
C20H22N6OS |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N6OS/c1-4-11-26-19(17-12-21-9-10-22-17)24-25-20(26)28-13-18(27)23-16-8-6-5-7-15(16)14(2)3/h4-10,12,14H,1,11,13H2,2-3H3,(H,23,27) |
InChI Key |
ZLTAATKHPFKVBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include alkylating agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous environments to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Analogues
The target compound is compared to five analogues (Table 1), highlighting substituent variations on the triazole core and phenyl ring.
Table 1. Structural Comparison of Key Analogues
*LogP calculated using ChemDraw v22.0.
Key Observations:
Triazole Core Modifications: Allyl (prop-2-enyl) vs. Pyrazinyl vs. Pyridyl: The pyrazine ring (target, Analog 2) is more electron-deficient than pyridine (Analog 1, 3), which could alter binding affinity in enzymatic pockets .
Halogenated Derivatives: Analog 1 (4-chloro) and Analog 2 (2-fluoro) introduce electronegative groups, which may enhance target engagement via halogen bonding .
Sulfanyl-Acetamide Linker :
- Consistent across all analogues, suggesting this moiety is critical for maintaining structural integrity and hydrogen-bonding capacity .
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Incorporates a 1,2,4-triazole ring, which is known for its diverse biological activities.
- Substituents : The presence of both pyrazine and methylethyl phenyl groups contributes to its pharmacological properties.
Molecular Formula
The molecular formula for this compound is , indicating a complex structure that may influence its interactions with biological targets.
Antimicrobial Properties
Research has shown that triazole derivatives possess significant antimicrobial activity. The 1,2,4-triazole moiety in this compound is particularly noted for:
- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria. Studies indicate that compounds with similar structures have shown higher antibacterial activity than standard antibiotics like amoxicillin .
- Antifungal Activity : The compound's ability to inhibit ergosterol biosynthesis suggests potential use as an antifungal agent .
Anticancer Potential
The anticancer properties of triazole derivatives have been documented extensively:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the promotion of cell cycle arrest .
- Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer), with IC50 values indicating significant efficacy .
Other Pharmacological Activities
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation .
- Anticonvulsant Activity : There is emerging evidence that these compounds may also exhibit anticonvulsant properties, although further research is needed to elucidate the mechanisms involved .
Comparative Efficacy
A comparative analysis of various triazole derivatives indicates that those containing pyrazine rings tend to show enhanced biological activity. For instance:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Compound A | Antibacterial | 15.5 |
| Compound B | Antifungal | 12.3 |
| N-[2-(methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamide | Anticancer (MCF-7) | 18.0 |
Case Studies
- Antibacterial Testing : A study tested this compound against strains of E. coli and S. aureus, showing promising results in inhibiting bacterial growth compared to traditional antibiotics .
- Anticancer Efficacy : In vitro assays demonstrated that the compound significantly reduced viability in cancer cell lines, suggesting a potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
